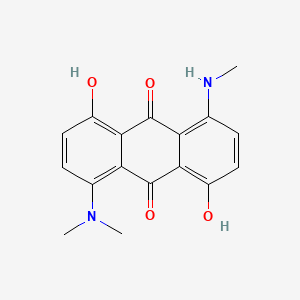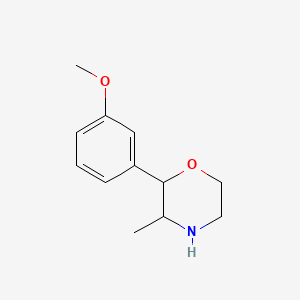
3-Methoxyphenmetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyphenmetrazine is a chemical compound belonging to the class of substituted phenylmorpholines. It is a derivative of the psychostimulant drug phenmetrazine and is known for its stimulant effects. The compound has the molecular formula C12H17NO2 and a molecular weight of 207.2689 . It is structurally characterized by a methoxy group attached to the phenyl ring of phenmetrazine.
Vorbereitungsmethoden
The synthesis of 3-Methoxyphenmetrazine involves several steps, starting from basic chemical precursors. One common synthetic route involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 3-methoxyamphetamine, which is subsequently cyclized to form this compound. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and catalysts like palladium on carbon (Pd/C) .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Methoxyphenmetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to produce reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted phenylmorpholine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methoxyphenmetrazine has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of substituted phenylmorpholines and their chemical properties.
Biology: The compound is investigated for its effects on neurotransmitter release and receptor binding, providing insights into its potential as a psychostimulant.
Medicine: Research explores its potential use in treating conditions like attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties.
Wirkmechanismus
The mechanism of action of 3-Methoxyphenmetrazine involves the release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. The compound acts as a releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced stimulation of the central nervous system, resulting in increased alertness, focus, and energy. The molecular targets include monoamine transporters and receptors, which are involved in the regulation of neurotransmitter levels and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Methoxyphenmetrazine is compared with other similar compounds, such as:
Phenmetrazine: The parent compound, known for its stimulant effects and use in treating obesity.
3-Fluorophenmetrazine: A fluorinated analogue with similar stimulant properties but different pharmacokinetic profiles.
4-Methylphenmetrazine: A methylated derivative with variations in potency and duration of action.
Similar compounds include 2-phenylmorpholine, 2-phenyl-3-methylmorpholine, and 2-phenyl-3,4-dimethylmorpholine .
Eigenschaften
CAS-Nummer |
1350768-49-8 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-3-methylmorpholine |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3 |
InChI-Schlüssel |
QKAKYFBKVKSLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




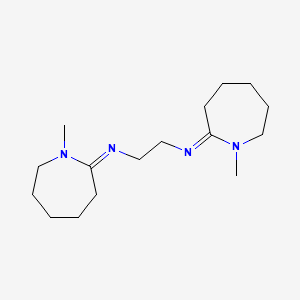


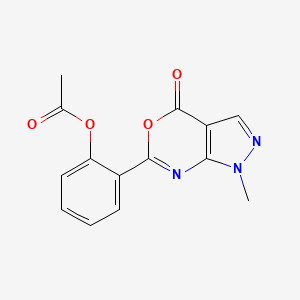
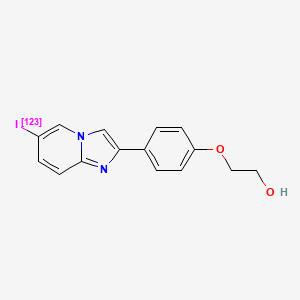

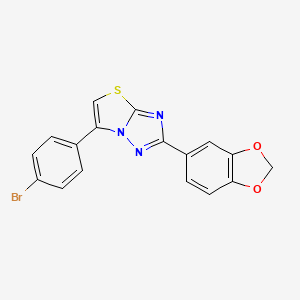
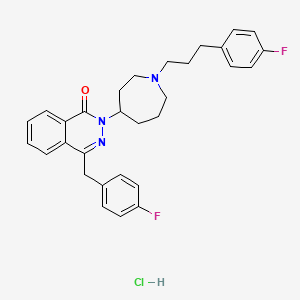

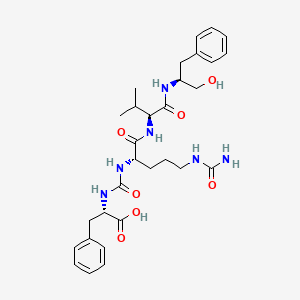
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)
